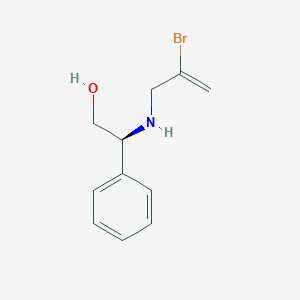![molecular formula C13H17N3O2 B7648600 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol](/img/structure/B7648600.png)
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol, also known as OXA or OXA-23, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. OXA belongs to the class of oxadiazole compounds and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol involves the inhibition of bacterial cell wall synthesis. This compound binds to the penicillin-binding proteins (PBPs) present in the bacterial cell wall, preventing the formation of peptidoglycan cross-links. This leads to the weakening of the cell wall and ultimately, bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. This compound has also been shown to have low toxicity and good biocompatibility, making it a promising candidate for medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol is its broad-spectrum activity against a wide range of bacterial strains. It has also been shown to be effective against antibiotic-resistant strains, making it a promising candidate for the development of new antibiotics. However, one of the limitations of this compound is its relatively low potency compared to other antibiotics.
Direcciones Futuras
There are several future directions for research on 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol. One area of research is the development of new analogs of this compound with improved potency and activity against antibiotic-resistant bacteria. Another area of research is the investigation of the potential applications of this compound in other areas of medical research, such as cancer treatment and drug delivery.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in the development of new antibiotics. While there are limitations to its use, this compound remains a promising candidate for further research in the field of medical science.
Métodos De Síntesis
The synthesis of 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol involves the reaction of 2-phenylethanol with 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a catalyst. The resulting product is then treated with methylamine to obtain the final compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol has been extensively studied for its potential applications in medical research. One of the most significant areas of research is the development of new antibiotics to combat antibiotic-resistant bacteria. This compound has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics.
Propiedades
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-12-15-16-13(18-12)8-14-11(9-17)10-6-4-3-5-7-10/h3-7,11,14,17H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFDKTGFRNQKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CNC(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7648518.png)
![N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B7648534.png)
![N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide](/img/structure/B7648548.png)
![7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B7648556.png)
![5-Methyl-2-[1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7648568.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methylamino]-2-phenylethanol](/img/structure/B7648584.png)
![N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648594.png)
![N-(1,3-dioxolan-2-ylmethyl)-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine](/img/structure/B7648608.png)
![Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate](/img/structure/B7648616.png)
![1-[3-(1H-pyrazol-4-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)cyclohexyl]ethanone](/img/structure/B7648628.png)

![Pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone](/img/structure/B7648632.png)
![N-[(3,5-difluorophenyl)methyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648639.png)